4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(4-ethoxyphenethyl)cyclohexanecarboxamide
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Overview
Description
4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(4-ethoxyphenethyl)cyclohexanecarboxamide is a complex organic compound with significant scientific interest due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexane ring, a thienopyrimidine core, and an ethoxyphenethyl side chain, making it an intriguing subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(4-ethoxyphenethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One approach starts with the formation of the thienopyrimidine core, followed by the introduction of the carboxamide group and the ethoxyphenethyl side chain. The reaction conditions often require specific catalysts, solvents, and temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound might involve scalable synthetic routes, optimization of reaction conditions for cost-effectiveness, and purification techniques such as recrystallization or chromatography. The goal is to produce large quantities of the compound with consistent quality and minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions might involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions could be employed, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Hydrogen gas with a palladium catalyst.
Substitution: : Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. It can also be studied for its reactivity and properties.
Biology
In biological research, the compound might be used to investigate its interactions with biological macromolecules or its effects on cellular processes.
Medicine
Potential medical applications include exploring its efficacy as a drug candidate or a diagnostic agent. Researchers might study its pharmacokinetics, pharmacodynamics, and therapeutic potential.
Industry
In industry, the compound could be utilized in the development of new materials, coatings, or catalysts, taking advantage of its unique chemical properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It might act by inhibiting or activating these targets, leading to a cascade of biochemical events. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-((2,4-dioxo-1,2-dihydroquinolin-3(4H)-yl)methyl)-N-(4-ethoxyphenethyl)cyclohexanecarboxamide: : A quinoline analog with potentially different pharmacological properties.
4-((2,4-dioxo-1,2-dihydrobenzothiazol-3(4H)-yl)methyl)-N-(4-ethoxyphenethyl)cyclohexanecarboxamide: : A benzothiazole analog that might exhibit unique reactivity and biological activity.
4-((2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)-N-(4-ethoxyphenethyl)cyclohexanecarboxamide: : A thienopyrimidine isomer with different electronic and steric properties.
Highlighting Uniqueness
What sets 4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(4-ethoxyphenethyl)cyclohexanecarboxamide apart is its specific arrangement of functional groups and the unique combination of a thienopyrimidine core with a cyclohexane ring and an ethoxyphenethyl side chain
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Properties
IUPAC Name |
4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[2-(4-ethoxyphenyl)ethyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-2-31-19-9-5-16(6-10-19)11-13-25-22(28)18-7-3-17(4-8-18)15-27-23(29)21-20(12-14-32-21)26-24(27)30/h5-6,9-10,12,14,17-18H,2-4,7-8,11,13,15H2,1H3,(H,25,28)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXGSYRFQIEADT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCNC(=O)C2CCC(CC2)CN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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